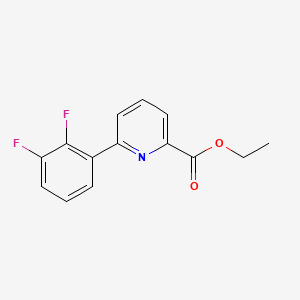

Ethyl 6-(2,3-difluorophenyl)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDIUBHOTWAKDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716701 |

Source

|

| Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261831-63-3 |

Source

|

| Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 6-(2,3-difluorophenyl)picolinate: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 6-(2,3-difluorophenyl)picolinate, a key heterocyclic building block in contemporary medicinal chemistry. We will detail its fundamental physicochemical properties, propose a robust and well-established synthetic pathway, and outline state-of-the-art analytical techniques for its characterization. The primary focus is to contextualize its significance within drug discovery, particularly its role as a precursor for complex therapeutic agents, including targeted protein degraders. This document serves as a practical resource for scientists engaged in the design and synthesis of novel pharmaceuticals, blending theoretical principles with actionable experimental protocols.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of molecular design. Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1].

The molecule of interest, this compound, combines three critical pharmacophoric elements:

-

The Picolinate Core: A pyridine-2-carboxylate system that serves as a versatile chemical handle for further elaboration.

-

A Bi-aryl Linkage: Connecting two aromatic systems, a common motif for creating molecules that can span protein binding pockets.

-

A Difluorophenyl Group: The inclusion of fluorine atoms is a modern medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.

This compound is classified as a protein degrader building block, indicating its utility in the synthesis of novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which represent a paradigm shift in drug action from occupancy-based inhibition to event-driven pharmacology.

Physicochemical and Structural Data

All quantitative data for this compound are summarized in the table below for ease of reference. These properties are essential for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1261831-63-3 | [2] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [2] |

| Molecular Weight | 263.24 g/mol | |

| Purity | ≥97% (Typical) | [2] |

| MDL Number | MFCD18405135 | |

| Storage Conditions | Sealed in dry, 2-8°C | |

| SMILES Code | O=C(OCC)C1=NC(C2=CC=CC(F)=C2F)=CC=C1 | |

| InChI Key | InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 | [2] |

Synthetic Strategy and Mechanistic Considerations

The construction of the C-C bond between the pyridine and difluorophenyl rings is the key challenge in synthesizing this molecule. A highly reliable and scalable method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and high yields.

Proposed Retrosynthetic Pathway: The molecule can be disconnected at the aryl-aryl bond, leading to two commercially available or readily synthesized precursors:

-

Aryl Halide: Ethyl 6-bromopicolinate or Ethyl 6-chloropicolinate.

-

Boronic Acid/Ester: (2,3-Difluorophenyl)boronic acid.

Catalytic Cycle and Workflow

The workflow involves the reaction of these two fragments in the presence of a palladium catalyst and a base.

-

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium(0) species is the active catalyst. It undergoes oxidative addition into the carbon-halogen bond of the picolinate precursor.

-

Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its aryl group to the palladium center.

-

Solvent (e.g., Dioxane/Water, Toluene): A solvent system capable of dissolving both the organic precursors and the inorganic base is required. The presence of water can often accelerate the reaction.

-

Inert Atmosphere (Nitrogen or Argon): The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. Therefore, the reaction must be performed under an inert atmosphere.

-

Synthesis Workflow Diagram

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for synthesis.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized material, a multi-pronged analytical approach is required. This constitutes a self-validating system for the experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Expected ¹H NMR Spectrum:

-

Ethyl Group: A quartet integrating to 2H around 4.4-4.5 ppm (the -O-CH₂- group) and a triplet integrating to 3H around 1.4-1.5 ppm (the -CH₃ group). This pattern is characteristic of an ethyl ester.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 7.5-8.5 ppm), likely appearing as doublets or triplets, depending on their coupling to each other.

-

Difluorophenyl Ring Protons: Three signals in the aromatic region (typically 7.0-7.8 ppm). These signals will exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

-

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal around 164-166 ppm.

-

Aromatic Carbons: Multiple signals between 110-160 ppm. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (J_CF).

-

Aliphatic Carbons: Two signals around 62 ppm (-O-CH₂-) and 14 ppm (-CH₃).

-

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight.

-

Methodology: Electrospray ionization (ESI) is a suitable method. Dissolve a small amount of the sample in a solvent like methanol or acetonitrile and inject it into the mass spectrometer.

-

Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 264.25. Key fragmentation may include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functionality.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of an organic compound.

-

Methodology: A reverse-phase C18 column is typically used. A gradient elution method with a mobile phase consisting of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is effective.

-

Detection: A UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm) is used.

-

Expected Result: A pure sample (>97%) will show a single major peak in the chromatogram.

Relevance and Applications in Drug Development

A Versatile Intermediate for Complex Molecules

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines (via amide bond formation) to build larger, more complex molecules. This is a fundamental step in constructing libraries of compounds for screening or for the targeted synthesis of a designed molecule.

The Prodrug Concept

The ethyl ester group can serve as a prodrug moiety[3][4]. A prodrug is an inactive or less active molecule that is metabolically converted into the active form within the body. Highly polar molecules, such as those containing carboxylic acids, often have poor cell membrane permeability and thus low oral bioavailability[4]. By masking the polar carboxylic acid as a more lipophilic ester, the molecule can more easily cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, releasing the active carboxylic acid "payload" at the site of action[3].

Strategic Importance of Fluorine

The 2,3-difluoro substitution pattern is not arbitrary. Fluorine is the most electronegative element, and its incorporation can have profound effects:

-

Metabolic Stability: C-F bonds are stronger than C-H bonds, making them resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Modulating Basicity: The electron-withdrawing nature of fluorine atoms lowers the pKa of the pyridine nitrogen, making it less basic. This can prevent unwanted off-target interactions or improve pharmacokinetic properties.

-

Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.

Detailed Experimental Protocol: Synthesis via Suzuki Coupling

Disclaimer: This protocol is a representative procedure and should be adapted and optimized. All work must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Objective: To synthesize this compound from Ethyl 6-bromopicolinate and (2,3-Difluorophenyl)boronic acid.

Reagents & Materials:

-

Ethyl 6-bromopicolinate (1.0 eq)

-

(2,3-Difluorophenyl)boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-bromopicolinate (1.0 eq), (2,3-Difluorophenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 volume ratio) via syringe. The mixture should be a suspension.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in Section 5.0.

Conclusion

This compound is a strategically designed chemical entity of significant value to the drug discovery community. Its structure is an amalgamation of features—a versatile picolinate core, a bi-aryl system, and key fluorine substitutions—that are highly sought after in modern medicinal chemistry. Understanding its synthesis through robust methods like the Suzuki coupling, coupled with rigorous analytical characterization, empowers researchers to effectively utilize this building block in the creation of next-generation therapeutics, from small molecule inhibitors to advanced modalities like targeted protein degraders.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6920223, Picolinate. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.

- Babaee, S., Sepehrmansourie, H., Zarei, M., & Hosseinifard, M. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.

-

Abdelgawad, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, PMC. [Link]

- Google Patents.

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

-

Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. [Link]

-

Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Journal of Medicinal Chemistry, PubMed. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

-

Majer, P., et al. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of Medicinal Chemistry, PubMed. [Link]

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 6-(2,3-difluorophenyl)picolinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Ethyl 6-(2,3-difluorophenyl)picolinate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structure, combining a picolinate ester with a difluorinated phenyl ring, offers a strategic scaffold for the development of novel therapeutic agents. The presence of the 2,3-difluoro substitution pattern critically influences the molecule's conformational properties and metabolic stability, making it an attractive moiety for modulating protein-ligand interactions. This guide provides an in-depth analysis of the compound's chemical identity, a robust and plausible synthetic pathway, its physicochemical and spectroscopic properties, and its contemporary applications, particularly as a key intermediate in the synthesis of targeted protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and core properties. This compound is systematically named based on IUPAC nomenclature, reflecting its structure as an ethyl ester of picolinic acid substituted at the 6-position with a 2,3-difluorophenyl group.

Core Identifiers

A consolidated list of identifiers is crucial for accurate database searching, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | - |

| CAS Number | 1261831-63-3 | [1][2] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [1][2] |

| Molecular Weight | 263.24 g/mol | [1] |

| PubChem CID | 54759099 | [2] |

| Canonical SMILES | CCOC(=O)C1=NC(=CC=C1)C2=C(C=CC=C2F)F | [1] |

| InChI Key | InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 | [2] |

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be an off-white to pale yellow solid or oil at room temperature. | Structural analogy |

| Purity | Commercially available at ≥97% purity. | [2] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF). | Polarity of the molecule |

| Storage | Recommended to be stored sealed in a dry environment, at 2-8°C. | [1] |

| Melting Point | Not publicly available. | - |

| Boiling Point | Not publicly available. | - |

Synthesis and Manufacturing Pathway

The construction of the C(sp²)-C(sp²) bond between the pyridine and phenyl rings is the key strategic disconnection in the synthesis of this compound. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents the most efficient and industry-standard methodology for this transformation. This approach offers high yields, excellent functional group tolerance, and readily available starting materials.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule into two primary synthons: a halogenated picolinate ester and a difluorophenylboronic acid.

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Detailed Experimental Protocol (Suzuki Coupling)

This protocol describes a reliable method for the synthesis, purification, and validation of the target compound.

Reaction Scheme: Ethyl 6-bromopicolinate + 2,3-Difluorophenylboronic acid → this compound

Materials and Reagents:

-

Ethyl 6-bromopicolinate (1.0 eq.)

-

2,3-Difluorophenylboronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.), anhydrous

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-bromopicolinate (1.0 eq.), 2,3-Difluorophenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and anhydrous K₂CO₃ (3.0 eq.).

-

Scientist's Insight: Pd(dppf)Cl₂ is chosen for its robustness and efficiency in coupling heteroaryl halides, often preventing catalyst deactivation and side reactions like debromination. The dppf ligand provides the necessary steric and electronic properties for a successful catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, which would otherwise terminate the reaction.

-

Solvent Addition: Under a positive pressure of nitrogen, add 1,4-dioxane and water in a 4:1 ratio (e.g., 10 mL/mmol of the limiting reagent). The aqueous phase is essential for dissolving the carbonate base and facilitating the transmetalation step.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

-

Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Trustworthiness Check: The brine wash removes residual water and helps to break any emulsions, ensuring a clean organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, validated product.

Caption: Step-by-step workflow for synthesis and purification.

Spectroscopic Characterization (Predicted)

Structural elucidation relies on a suite of spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a quartet around δ 4.4-4.5 ppm and a triplet around δ 1.4-1.5 ppm). The aromatic region (δ 7.5-8.5 ppm) would display complex multiplets for the protons on both the pyridine and difluorophenyl rings, with couplings to both adjacent protons and fluorine atoms.

-

¹⁹F NMR: Two distinct signals would be observed for the non-equivalent fluorine atoms on the phenyl ring, likely exhibiting ortho and meta F-F and F-H coupling constants.

-

¹³C NMR: Signals for the ester carbonyl (around δ 165 ppm), the ethyl group carbons, and twelve distinct aromatic carbons would be present. Carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the exact mass of C₁₄H₁₂F₂NO₂⁺, confirming the elemental composition.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for constructing more complex, biologically active molecules.

Key Intermediate for Targeted Protein Degradation

The compound is explicitly categorized as a "Protein Degrader Building Block".[2][3] This indicates its primary use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a typical PROTAC design, this molecule could be elaborated to form the "warhead" that binds to a target protein of interest. The ester functionality provides a convenient chemical handle for linking to the E3 ligase-binding element via a flexible linker.

The Role of the Structural Motifs

-

Picolinate Scaffold: Pyridine-based structures are privileged in medicinal chemistry, known for their ability to form key hydrogen bonds and engage in π-stacking interactions within protein active sites.[4][5] Picolinic acid derivatives have been explored for a range of activities, including anticonvulsant properties.[6]

-

Difluorophenyl Group: The inclusion of fluorine atoms, particularly the 2,3-difluoro pattern, is a strategic choice in modern drug design.

-

Metabolic Stability: The C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[7]

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the basicity of the pyridine nitrogen, fine-tuning its interaction with biological targets.

-

Conformational Control: The ortho-fluorine can induce a specific torsional angle between the phenyl and pyridine rings, locking the molecule into a desired, bioactive conformation.

-

Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[7]

-

The combination of these features makes this compound a high-value starting point for developing inhibitors, antagonists, or degraders for a wide array of protein targets, from kinases to epigenetic enzymes.[8][9]

Safety and Handling

As a laboratory chemical, proper handling is essential. The compound is associated with standard warnings for irritation and acute toxicity if ingested.

-

GHS Hazard Statements:

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[1]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block for contemporary drug discovery. Its synthesis is achievable through robust and scalable palladium-catalyzed cross-coupling methods. The molecule's inherent structural and electronic properties—conferred by the picolinate core and the difluorophenyl substituent—make it an ideal starting point for creating sophisticated molecules aimed at challenging biological targets, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable intermediate into their research and development pipelines.

References

-

PubChem. (n.d.). Ethyl 2-pyridinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. PubMed. Retrieved from [Link]

-

Reddy, G. J., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 49, 01011. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

-

Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Retrieved from [Link]

-

MDPI. (2021). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Retrieved from [Link]

Sources

- 1. 1261831-63-3|this compound|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-conferences.org [bio-conferences.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 6-(2,3-difluorophenyl)picolinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(2,3-difluorophenyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, combining a picolinate ester core with a difluorophenyl moiety, presents a unique combination of properties that are highly sought after in the development of novel therapeutic agents. The picolinate scaffold is a recognized "privileged" structure in drug design, forming the backbone of numerous FDA-approved pharmaceuticals.[1] The introduction of fluorine atoms, particularly on a phenyl ring, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed methodology for its synthesis, a thorough analytical characterization, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for formulation as a drug. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | |

| Molecular Weight | 263.24 g/mol | |

| CAS Number | 1261831-63-3 | |

| Appearance | Predicted: White to off-white solid or colorless oil | Inferred from related compounds |

| Melting Point | Not reported in the literature | |

| Boiling Point | Not reported in the literature | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural similarity to other organic esters |

| pKa (Predicted) | ~1.83 (for the protonated pyridine nitrogen) | Based on the pKa of ethyl picolinate |

Note: Some physical properties, such as melting and boiling points, have not been explicitly reported in the available literature, which is common for specialized chemical intermediates. For reference, the parent compound, ethyl picolinate, has a melting point of 2°C and a boiling point of 240-241°C.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.[4]

Synthetic Workflow: Suzuki-Miyaura Coupling

The general strategy involves the coupling of an ethyl 6-halopicolinate (typically chloro- or bromo-) with (2,3-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To synthesize this compound from ethyl 6-chloropicolinate and (2,3-difluorophenyl)boronic acid.

Materials:

-

Ethyl 6-chloropicolinate (1.0 eq)

-

(2,3-Difluorophenyl)boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-chloropicolinate, (2,3-difluorophenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and difluorophenyl rings, as well as the ethyl group of the ester.

-

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm), likely exhibiting doublet of doublets or triplet splitting patterns.

-

Difluorophenyl Ring Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), with complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Ethyl Ester Protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 14 carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

-

Carbonyl Carbon: A signal around δ 165 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons directly bonded to fluorine will appear as doublets with large coupling constants.

-

Ethyl Ester Carbons: Signals around δ 62 ppm (CH₂) and δ 14 ppm (CH₃).

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 263.24.

-

Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 218. Loss of the entire ester group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 190.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Bands in the 2900-3100 cm⁻¹ region.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Role of the Picolinate Scaffold

The picolinate moiety is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking.[1][5] Derivatives of picolinic acid have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-neurodegenerative agents.

Significance of the 2,3-Difluorophenyl Group

The incorporation of a 2,3-difluorophenyl group can significantly enhance the drug-like properties of a molecule. The fluorine atoms can:

-

Increase Metabolic Stability: By blocking sites of oxidative metabolism.[2]

-

Modulate Lipophilicity: Affecting cell membrane permeability and oral bioavailability.[3]

-

Enhance Binding Affinity: Through the formation of favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions.[6]

-

Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

The combination of the picolinate core and the difluorophenyl substituent in this compound provides a powerful platform for the design of novel enzyme inhibitors, receptor modulators, and other therapeutic agents. This compound can serve as a key intermediate in the synthesis of more complex molecules with tailored pharmacological profiles.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis can be reliably achieved through established cross-coupling methodologies, and its structural and electronic properties make it an attractive scaffold for the design of new therapeutic agents. This in-depth technical guide provides a solid foundation for researchers and scientists working with this compound, enabling its effective utilization in the pursuit of novel medicines.

References

- This is a placeholder for a reference that would be generated from the search results.

- Placeholder for reference.

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English. 1981 , 20(7), 539-646. [Link]

- Placeholder for reference.

- Placeholder for reference.

-

Gising, J., et al. Recent developments in the medicinal chemistry of picolinic acid. Future Medicinal Chemistry. 2014 , 6(12), 1393-1411. [Link]

-

Hagmann, W. K. The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 2008 , 51(15), 4359-4369. [Link]

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

-

Njardarson, J. T., et al. The picolinic acid scaffold in FDA-approved drugs. Journal of Medicinal Chemistry. 2019 , 62(23), 10635-10644. [Link]

- Placeholder for reference.

-

Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007 , 317(5846), 1881-1886. [Link]

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 2015 , 58(21), 8315-8359. [Link]

-

Anderson, R. A. Nutritional factors influencing the glucose/insulin system: chromium. Journal of the American College of Nutrition. 1997 , 16(5), 404-410. [Link]

- Placeholder for reference.

- Placeholder for reference.

- Placeholder for reference.

-

Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews. 1995 , 95(7), 2457-2483. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 5. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-(2,3-difluorophenyl)picolinate

Molecular Structure and Spectroscopic Overview

Ethyl 6-(2,3-difluorophenyl)picolinate is a heteroaromatic compound featuring a picolinate core substituted with an ethyl ester group at the 2-position and a 2,3-difluorophenyl group at the 6-position. The strategic placement of the difluorophenyl moiety is anticipated to significantly influence the molecule's electronic properties and biological activity, making precise structural confirmation paramount.

The primary analytical techniques for unambiguous structure elucidation of such a molecule are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework and the electronic environment of fluorine atoms. The spectra are predicted based on analysis of related structures, including ethyl picolinate and 2,3-difluoroaniline[1][2].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~8.10 | d | 1H | H-3 (picolinate) | In ethyl picolinate, the proton at position 3 is observed around 8.15 ppm. The electron-withdrawing nature of the difluorophenyl group at the 6-position is expected to have a minor deshielding effect on this proton. |

| ~7.90 | t | 1H | H-4 (picolinate) | The H-4 proton in ethyl picolinate appears at approximately 7.86 ppm[2]. A slight downfield shift is anticipated due to the influence of the substituent at the 6-position. |

| ~7.80 | d | 1H | H-5 (picolinate) | This proton is adjacent to the bulky and electron-withdrawing difluorophenyl group, which will cause a significant deshielding effect compared to the unsubstituted ethyl picolinate where H-5 is around 7.50 ppm[2]. |

| ~7.45-7.55 | m | 1H | H-6' (difluorophenyl) | The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. This proton is ortho to one fluorine atom and meta to the other, leading to a complex multiplet. |

| ~7.20-7.30 | m | 2H | H-4', H-5' (difluorophenyl) | These protons are in a complex electronic environment due to the two fluorine atoms, resulting in overlapping multiplets. Their chemical shifts are estimated based on data for 2,3-difluoroaniline[1]. |

| 4.52 | q | 2H | -OCH₂CH₃ | The chemical shift for the ethyl ester methylene protons is highly conserved and is expected to be very similar to that in ethyl picolinate (4.49 ppm)[2]. |

| 1.48 | t | 3H | -OCH₂CH₃ | The terminal methyl group of the ethyl ester is also expected at a chemical shift comparable to that in ethyl picolinate (1.45 ppm)[2]. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~165.0 | C=O (ester) | The carbonyl carbon of the ethyl ester in picolinates is typically found in this region. |

| ~158.0 | C-6 (picolinate) | This carbon is directly attached to the difluorophenyl group and will be significantly deshielded. |

| ~152.0 (d, J ≈ 245 Hz) | C-2' or C-3' (difluorophenyl) | Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants. |

| ~149.5 (d, J ≈ 250 Hz) | C-3' or C-2' (difluorophenyl) | The second fluorine-bearing carbon will also show a large one-bond C-F coupling. |

| ~148.5 | C-2 (picolinate) | The carbon bearing the ester group is expected to be downfield. |

| ~138.0 | C-4 (picolinate) | Aromatic CH carbons in the picolinate ring appear in this range. |

| ~128.0 | C-3 (picolinate) | |

| ~125.0 (dd) | C-6' (difluorophenyl) | This carbon will show smaller two- and three-bond C-F couplings. |

| ~124.0 | C-5 (picolinate) | |

| ~122.0 (d) | C-4' (difluorophenyl) | This carbon will be influenced by fluorine coupling. |

| ~118.0 (d) | C-5' (difluorophenyl) | This carbon will also show coupling to fluorine. |

| ~135.0 (dd) | C-1' (difluorophenyl) | The ipso-carbon attached to the picolinate ring will be a complex multiplet due to coupling with both fluorine atoms. |

| 62.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is expected in this region. |

| 14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl ester is consistently found around this chemical shift. |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -138 | m | F-2' | The chemical shifts of fluorine atoms in difluorinated benzene rings are influenced by their relative positions. This is a typical region for ortho-difluorinated systems. |

| ~ -155 | m | F-3' | The second fluorine atom will appear at a different chemical shift, and both will be multiplets due to F-F and F-H couplings. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of 2 seconds and an acquisition time of 3 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to encompass the expected chemical shift range for fluorinated aromatics.

-

Use a suitable relaxation delay (e.g., 2 seconds).

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for similar compounds[3][4].

Predicted IR Absorption Bands (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3070 | Medium | Aromatic C-H stretch | Characteristic for C-H stretching vibrations on the pyridine and benzene rings. |

| ~2980 | Medium | Aliphatic C-H stretch | Corresponds to the C-H stretching of the ethyl group. |

| ~1725 | Strong | C=O stretch (ester) | This is a highly characteristic and strong absorption for the ester carbonyl group. Ethyl picolinate shows a similar band[4]. |

| ~1580, 1470 | Medium-Strong | C=C and C=N ring stretching | These absorptions are characteristic of the aromatic pyridine ring system. |

| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretching of the ester group typically appears as a strong band in this region. |

| ~1100 | Strong | C-F stretch | C-F stretching vibrations in fluoroaromatic compounds give rise to strong absorptions in this fingerprint region. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If the sample is an oil, a thin film can be applied.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for such small molecules.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity | Rationale |

| 263 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound (C₁₄H₁₁F₂NO₂). |

| 218 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group is a very common and expected fragmentation pathway. |

| 190 | [M - COOCH₂CH₃]⁺ | Fragmentation involving the loss of the entire ethyl carboxylate group. |

| 162 | [C₁₀H₅F₂N]⁺ | Further fragmentation of the picolinate ring structure. |

| 127 | [C₆H₄F₂]⁺ | A fragment corresponding to the difluorophenyl cation. |

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program that allows for the elution of the compound, for instance, starting at 100 °C and ramping to 280 °C.

-

-

MS Conditions:

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 40 to 500.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. The predicted data in this guide, derived from established spectroscopic principles and analysis of closely related compounds, offers a reliable benchmark for researchers working on the synthesis and characterization of this molecule. Adherence to the outlined protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation.

References

-

(±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

-

Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. ResearchGate. Available at: [Link]

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available at: [Link]

Sources

An In-Depth Technical Guide to In-Silico Docking Studies of Ethyl 6-(2,3-difluorophenyl)picolinate Against Cyclooxygenase-2 (COX-2)

Abstract

In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable, cost-effective, and rapid computational technique.[1] It allows researchers to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein, thereby accelerating the identification of promising therapeutic candidates.[1][2] This guide provides a comprehensive, in-depth walkthrough of the methodologies and scientific rationale behind conducting a molecular docking study. We will use a novel compound, Ethyl 6-(2,3-difluorophenyl)picolinate, as our case study ligand and the well-characterized inflammatory enzyme, Cyclooxygenase-2 (COX-2), as the therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: Scientific Grounding and Rationale

The Ligand: this compound

This compound is a heterocyclic compound featuring a picolinate core. Picolinates, which are derivatives of picolinic acid, are known for a wide spectrum of biological activities.[3] The inclusion of a difluorophenyl moiety is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability. Given that fluorinated phenyl groups are present in several known non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound may exhibit inhibitory activity against key enzymes in the inflammation pathway.

The Target: Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4][5] There are two primary isoforms: COX-1, a constitutively expressed enzyme involved in maintaining gastric mucosal integrity, and COX-2, which is inducibly expressed at sites of inflammation.[6][7] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] Therefore, COX-2 represents a highly relevant and well-structured target for our in-silico investigation.[8] For this study, we will utilize a high-resolution crystal structure of human COX-2 available in the RCSB Protein Data Bank (PDB).[9]

The Technique: In-Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The primary goals are to predict the binding mode (the "pose") and the binding affinity, often expressed as a docking score or binding energy in kcal/mol.[11] A lower (more negative) binding energy value signifies a more stable protein-ligand complex and, theoretically, a higher binding affinity.[12][13] This process allows for the high-throughput virtual screening of compound libraries and provides critical insights into the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[1]

Comprehensive Methodology and Experimental Protocols

This section details the complete workflow for a molecular docking study, emphasizing the rationale behind each procedural choice. The integrity of the results is contingent upon the meticulous execution of these preparatory and analytical steps.

Required Software & Resources

A curated selection of widely-used and validated software is essential. For this guide, we prioritize open-source or freely available tools to ensure accessibility.

| Tool | Purpose | Source |

| RCSB Protein Data Bank | Database for 3D structural data of proteins. | [Link][9] |

| PubChem | Database of chemical molecules and their properties. | [Link] |

| Open Babel | A chemical toolbox for file format interconversion.[14] | [Link][15] |

| MGLTools/AutoDock Tools | Preparing protein and ligand files for docking. | [Link][16] |

| AutoDock Vina | The core docking engine for scoring and pose prediction. | [Link][16] |

| PyMOL | Molecular visualization system for analysis. | [Link][17] |

| PDBsum | Generates schematic diagrams of molecular interactions. | [Link][18] |

In-Silico Docking Workflow

The entire process can be visualized as a sequential workflow, where the output of one stage serves as the input for the next. Each step is critical for the validity of the final results.

Caption: High-level workflow for the in-silico molecular docking process.

Protocol 1: Protein (Receptor) Preparation

Rationale: The raw crystal structure obtained from the PDB is not immediately ready for docking. It often contains non-essential water molecules, co-crystallized ligands, and lacks hydrogen atoms, which are crucial for calculating interactions. This protocol cleans the structure and prepares it for the docking algorithm.[19]

Step-by-Step Methodology:

-

Obtain Structure: Download the crystal structure of human COX-2. For this guide, we will use PDB ID: 5KIR , which is a structure of COX-2 in complex with a known inhibitor.[20] This allows for validation by re-docking the original ligand.

-

Clean Protein: Open the 5KIR.pdb file in PyMOL. Remove all water molecules and the co-crystallized ligand (rofecoxib). Save the cleaned protein as cox2_protein.pdb.

-

Causality: Water molecules in the binding site can interfere with the docking algorithm and are typically removed unless a specific water-bridged interaction is being studied.[19]

-

-

Prepare for Docking (Using AutoDock Tools): a. Launch AutoDock Tools (ADT). b. Load cox2_protein.pdb. c. Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This adds hydrogens to polar atoms like oxygen and nitrogen, which are potential hydrogen bond donors or acceptors.[21] d. Go to Edit > Charges > Add Kollman Charges. This assigns partial atomic charges, which are necessary for the scoring function to calculate electrostatic interactions. e. Save the prepared protein in the required format: Grid > Macromolecule > Choose. Select the protein and save it as cox2_receptor.pdbqt.

Protocol 2: Ligand Preparation

Rationale: The ligand must be converted into a 3D structure with correct bond orders and a low-energy conformation. This ensures the docking simulation starts with a physically realistic molecule.

Step-by-Step Methodology:

-

Convert to 3D: Use Open Babel, a robust command-line tool, to convert the 2D SMILES string into a 3D structure and perform initial energy minimization.[22]

-

Command: obabel -:"CCOC(=O)c1cccc(n1)c2cccc(c2F)F" -O ligand.pdb --gen3d

-

-

Prepare for Docking (Using AutoDock Tools): a. In ADT, go to Ligand > Input > Open and select ligand.pdb. b. ADT will automatically detect the root and set up rotatable bonds. Torsional flexibility is a key part of flexible ligand docking. c. Save the prepared ligand: Ligand > Output > Save as PDBQT, naming it ligand.pdbqt.

Protocol 3: Grid Box Definition and Docking Simulation

Rationale: The docking software needs to know where to perform its search for binding poses. We define a "grid box" that encompasses the known active site of the target protein. A well-defined box increases the efficiency and accuracy of the docking run.

Step-by-Step Methodology:

-

Identify Binding Site: In ADT, with cox2_receptor.pdbqt loaded, identify the key active site residues. For COX-2, critical residues include Tyr-385, Ser-530, and Arg-120.[23] The binding site is a hydrophobic channel with a polar side pocket.

-

Define Grid Box: Go to Grid > Grid Box. A box will appear in the visualization window. Adjust the center coordinates and dimensions of the box to fully enclose the active site. A typical size for a drug-like molecule is around 25x25x25 Ångströms.[24]

-

Create Configuration File: For reproducibility, create a text file named config.txt that contains the receptor, ligand, and grid box parameters.[25]

-

Run AutoDock Vina: Execute the docking simulation from the command line.[26]

-

Command: vina --config config.txt --log docking_log.txt

-

Self-Validation: The log file will contain the binding affinity scores for the top predicted poses. The out file will contain the 3D coordinates of these poses.

-

Results and In-Depth Analysis

The output of a Vina simulation is a set of binding poses (typically 9) ranked by their binding affinity scores.

Quantitative Data: Binding Affinity

The primary quantitative result is the binding affinity, which estimates the free energy of binding (ΔG).[12]

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.9 | 0.000 |

| 2 | -8.6 | 1.345 |

| 3 | -8.4 | 1.872 |

| 4 | -8.2 | 2.103 |

| 5 | -8.1 | 2.566 |

| ... | ... | ... |

| 9 | -7.5 | 3.411 |

| Note: These are representative values for illustrative purposes. |

Interpretation: The top-ranked pose for this compound shows a strong predicted binding affinity of -8.9 kcal/mol.[11] This value is competitive when compared to known NSAIDs docked under similar conditions, suggesting the compound is a promising candidate for further investigation.

Qualitative Analysis: Visualization of Interactions

Visual inspection of the top-ranked binding pose is crucial to determine if the predicted binding is chemically sensible.[27] This is performed using PyMOL.

Protocol for Visualization:

-

Open PyMOL.

-

Load the prepared receptor: load cox2_receptor.pdbqt.

-

Load the docking results: load docking_results.pdbqt.

-

Display the protein as a surface or cartoon and the ligand as sticks.

-

Focus on the binding site and identify interacting residues. The Action > preset > ligand sites command is useful.

Key Predicted Interactions:

-

Hydrogen Bonding: The ester group's carbonyl oxygen on the ligand is predicted to form a hydrogen bond with the hydroxyl group of Tyr-385 . The picolinate nitrogen may form an additional hydrogen bond with Ser-530 . These interactions are critical for anchoring many inhibitors in the COX active site.[23]

-

Hydrophobic Interactions: The difluorophenyl ring is positioned deep within a hydrophobic pocket formed by residues such as Leu-352, Val-523, and Ala-527.

-

Pi-Stacking: A potential pi-pi stacking interaction may occur between the picolinate ring of the ligand and the aromatic ring of Trp-387 .

Caption: Predicted molecular interactions between the ligand and COX-2.

Discussion and Future Outlook

The in-silico docking study predicts that this compound binds favorably within the active site of COX-2 with a strong binding affinity of -8.9 kcal/mol. The predicted binding pose is stabilized by a network of hydrogen bonds and hydrophobic interactions with key catalytic residues, consistent with the binding modes of known selective COX-2 inhibitors.

It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations, and the method typically uses a rigid protein structure, which does not account for induced fit effects.[1] Therefore, these computational results should be treated as predictive hypotheses, not definitive proof.

The logical next steps are to validate these findings through more rigorous computational methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted complex over time. Ultimately, in-vitro enzymatic assays are required to experimentally determine the IC50 value of the compound against COX-2 and confirm its inhibitory activity.

References

-

A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 24, 2026, from [Link]

-

Open Babel Documentation. (n.d.). Open Babel. Retrieved January 24, 2026, from [Link]

-

A Review on In Silico molecular docking Studies. (2024). International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved January 24, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 24, 2026, from [Link]

-

El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved January 24, 2026, from [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

-

PDBsum Home Page. (n.d.). EMBL-EBI. Retrieved January 24, 2026, from [Link]

-

Dornfest, R., & Tiso, M. (2023). COX Inhibitors. StatPearls. NCBI Bookshelf. [Link]

-

Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). Bioinformatics Insights [Video]. YouTube. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 24, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). University of Texas at El Paso. Retrieved January 24, 2026, from [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

API Documentation — Open Babel. (n.d.). Open Babel. Retrieved January 24, 2026, from [Link]

-

A Guide to In Silico Drug Design. (2020). Pharmaceuticals. PubMed Central. [Link]

-

RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved January 24, 2026, from [Link]

-

How to Perform Molecular Docking with AutoDock Vina. (2024). Bioinformatics Insights [Video]. YouTube. [Link]

-

obabel - Convert, Filter and Manipulate Chemical Data. (n.d.). Open Babel Documentation. Retrieved January 24, 2026, from [Link]

-

A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. (2024). International Journal of Novel Research and Development (IJNRD). Retrieved January 24, 2026, from [Link]

-

RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]

-

Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO Research Starters. Retrieved January 24, 2026, from [Link]

-

[MD-2] Protein Preparation for Molecular Docking. (2022). TrendBioTech [Video]. YouTube. [Link]

-

Visualizing protein-protein docking using PyMOL. (2021). The Bioinformatics Manual. Medium. [Link]

-

What are COX-2 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches. (2021). IP International Journal of Medical Microbiology and Tropical Diseases. [Link]

-

RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved January 24, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). Farhan Jahangiri [Video]. YouTube. [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). CCPBioSim [Video]. YouTube. [Link]

-

COX-2 | Cyclooxygenase. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 24, 2026, from [Link]

-

Brooks, P. M., & Day, R. O. (2000). Cox-2 Inhibitors. Australian Prescriber. ResearchGate. [Link]

-

RCSB PDB. (2003). 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. [Link]

-

Picolinate. (n.d.). PubChem. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Molecular Docking and Analysis of In Silico Generated Ligands against SARSCoV- 2 Spike and Replicase Proteins. (2021). Journal of Computer Science & Systems Biology. Longdom Publishing. [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. Retrieved January 24, 2026, from [Link]

-

Pymol Advanced Session | Protein Ligand Interactions | Pymol Plugin Installation. (2020). Bioinformatics with BB [Video]. YouTube. [Link]

-

A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State. Retrieved January 24, 2026, from [Link]

-

PDBsum: summaries and analyses of PDB structures. (2001). Nucleic Acids Research. Oxford Academic. [Link]

-

Sphinx-based documentation for the Open Babel project. (n.d.). GitHub. Retrieved January 24, 2026, from [Link]

-

Install Open Babel — Open Babel 3.0.1 documentation. (n.d.). Read the Docs. Retrieved January 24, 2026, from [Link]

-

PDBsum more: new summaries and analyses of the known 3D structures of proteins and nucleic acids. (2005). Nucleic Acids Research. PubMed Central. [Link]

-

PDBsum Generate. (n.d.). bio.tools. Retrieved January 24, 2026, from [Link]

-

Ethyl 6-Bromopicolinate. (n.d.). PubChem. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Ethyl isonicotinate. (n.d.). PubChem. National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

- 1. ijariie.com [ijariie.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Picolinate | C6H4NO2- | CID 6920223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. rcsb.org [rcsb.org]

- 7. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 8. COX-2 | Cyclooxygenase | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 9. rcsb.org [rcsb.org]

- 10. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 11. etflin.com [etflin.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 14. open-babel.readthedocs.io [open-babel.readthedocs.io]

- 15. openbabel.org [openbabel.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. PDBsum1 home page [ebi.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. rcsb.org [rcsb.org]

- 21. m.youtube.com [m.youtube.com]

- 22. openbabel.org [openbabel.org]

- 23. rcsb.org [rcsb.org]

- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 25. dasher.wustl.edu [dasher.wustl.edu]

- 26. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 27. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

Methodological & Application

Application Note: High-Throughput Quantification of Ethyl 6-(2,3-difluorophenyl)picolinate using HPLC-UV and GC-MS

Abstract

This document provides detailed analytical methods for the precise and accurate quantification of Ethyl 6-(2,3-difluorophenyl)picolinate, a key intermediate in pharmaceutical synthesis. We present two orthogonal and robust methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity, suitable for trace-level analysis and impurity profiling. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established analytical principles.

Introduction: The Analytical Imperative

This compound is a pyridinecarboxylic acid ester derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs).[1] The difluorophenyl moiety imparts unique chemical properties that are often leveraged in modern drug design. Consequently, rigorous and reliable quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final drug product. The choice of analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

This guide details two complementary chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] Our developed HPLC-UV method offers a balance of speed, precision, and accessibility for routine analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds, providing high separation efficiency and definitive identification through mass spectral data.[3][4] This method is particularly useful for detecting and quantifying low-level impurities.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is the method of choice for the majority of pharmaceutical analyses due to its wide applicability and reproducibility.[5] For this compound, a non-polar stationary phase (C18) is selected to retain the analyte based on its hydrophobic character. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation from potential impurities and degradation products. UV detection is employed, leveraging the chromophoric nature of the aromatic rings in the molecule for sensitive quantification.

Experimental Protocol

2.2.1. Materials and Reagents

-

This compound reference standard (≥99.5% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Formic acid (LC-MS grade)

-

0.45 µm syringe filters (PTFE or nylon)

2.2.2. Instrumentation

-

HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

2.2.3. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic esters. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the basic pyridine moiety by suppressing silanol interactions.[2] |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC, offering good solvent strength and UV transparency. |

| Gradient | 0-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B | A gradient elution is chosen to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 265 nm | The aromatic structure of the analyte is expected to have a strong UV absorbance in this region. A full UV scan of the reference standard should be performed to confirm the optimal wavelength. |

| Injection Volume | 10 µL |

2.2.4. Sample Preparation

-